E3 Ligase Ligand-Linker Conjugate 12 is a key intermediate in the synthesis of Proteolysis Targeting Chimeric Molecules (PROTACs) []. PROTACs are a novel class of drugs that hijack the cell's natural protein degradation machinery to target and eliminate specific proteins.
E3 Ligase Ligand-Linker Conjugate 12 contains a ligand that binds to a specific E3 ubiquitin ligase, such as Cereblon (CRBN) []. This recruits the E3 ligase to the vicinity of the target protein.
The linker in the conjugate acts as a spacer and connects the E3 ligase ligand to a moiety that binds to the target protein of interest. This moiety can be a known inhibitor, antibody fragment, or other ligand specific to the target protein.
When the PROTAC (formed by the conjugation of E3 Ligase Ligand-Linker Conjugate 12 with the target protein ligand) brings the target protein in close proximity to the E3 ligase, the E3 ligase transfers ubiquitin molecules onto the target protein. Ubiquitination marks the protein for degradation by the proteasome, leading to its removal from the cell [].
E3 Ligase Ligand-Linker Conjugate 12 offers a valuable tool for researchers due to its potential for:
By linking different target protein ligands to E3 Ligase Ligand-Linker Conjugate 12, scientists can develop PROTACs to degrade a wide range of disease-associated proteins [].
PROTACs based on E3 Ligase Ligand-Linker Conjugate 12 can be used to validate new drug targets and identify novel therapeutic strategies for diseases where traditional inhibitors have failed [].
E3 Ligase Ligand-Linker Conjugate 12 can be a valuable tool to study protein function by selectively degrading proteins of interest and observing the resulting cellular effects [].
While E3 Ligase Ligand-Linker Conjugate 12 holds promise for targeted protein degradation, there are still challenges to overcome. These include optimizing linker design for potency and selectivity, improving the targeting range of PROTACs, and ensuring their efficacy and safety in vivo [].
E3 ligase Ligand-Linker Conjugate 12 is a specialized chemical compound designed for use in the development of Proteolysis Targeting Chimeras, commonly known as PROTACs. This compound plays a critical role in targeting specific proteins for degradation within cells. The conjugate consists of a ligand that specifically binds to an E3 ubiquitin ligase, such as Cereblon, and a linker that connects this ligand to another moiety that binds to the target protein. This configuration allows for the recruitment of the E3 ligase to the vicinity of the target protein, facilitating its ubiquitination and subsequent degradation by the proteasome .
E3 Ligase 12 plays a crucial role in the mechanism of action of PROTACs:
E3 ligase Ligand-Linker Conjugate 12 exhibits significant biological activity through its ability to induce targeted protein degradation. By employing PROTACs based on this conjugate, researchers can selectively degrade proteins associated with various diseases, including cancer and neurodegenerative disorders. The selective degradation mechanism allows for potential therapeutic interventions where traditional inhibitors fail, providing a novel approach to drug discovery and development .
The synthesis of E3 ligase Ligand-Linker Conjugate 12 typically involves several key steps:
The choice of linker length and composition can significantly influence the solubility and efficacy of the resulting PROTAC .
E3 ligase Ligand-Linker Conjugate 12 has numerous applications in biomedical research and drug development:
Interaction studies involving E3 ligase Ligand-Linker Conjugate 12 focus on its binding affinity with various E3 ligases and target proteins. These studies are crucial for understanding how effectively the conjugate can recruit E3 ligases to target proteins and facilitate their degradation. Techniques such as surface plasmon resonance or fluorescence resonance energy transfer may be employed to characterize these interactions quantitatively .
E3 ligase Ligand-Linker Conjugate 12 shares similarities with several other compounds used in targeted protein degradation. Below is a comparison highlighting its uniqueness:
E3 ligase Ligand-Linker Conjugate 12 is distinct due to its specific design tailored for optimal interaction with certain E3 ligases like Cereblon, combined with versatile linker options that enhance its application in PROTAC technology.
E3 ligase Ligand-Linker Conjugates 12 possesses the molecular formula C30H43N7O7S with a molecular weight of 645.77 grams per mole [5] [7]. The compound's relatively high molecular weight reflects its complex heterobifunctional architecture, consisting of multiple distinct chemical domains integrated into a single molecular entity [5]. This molecular composition includes thirty carbon atoms, forty-three hydrogen atoms, seven nitrogen atoms, seven oxygen atoms, and one sulfur atom, distributed across the von Hippel-Lindau ligand core, polyethylene glycol linker, and terminal azide functionality [7] [8].
The molecular weight of 645.77 grams per mole positions this compound well beyond traditional small molecule drug parameters, which typically fall below 500 daltons according to classical medicinal chemistry guidelines [17]. This elevated molecular mass is characteristic of proteolysis-targeting chimera building blocks, which necessarily incorporate multiple binding domains and flexible linker regions to enable effective ternary complex formation [17] [25].
Property | Value | Significance |
---|---|---|
Molecular Formula | C30H43N7O7S | Complex heterobifunctional structure |
Molecular Weight | 645.77 g/mol | Beyond traditional drug-like parameters |
Heavy Atom Count | 45 atoms | High structural complexity |
Elemental Composition | C: 55.8%, H: 6.7%, N: 15.2%, O: 17.3%, S: 5.0% | Balanced heteroatom distribution |
The stereochemical configuration of the von Hippel-Lindau ligand component follows the (S,R,S)-configuration of the parent compound, designated as (S,R,S)-AHPC [4] [7]. This specific stereochemical arrangement is crucial for optimal binding affinity to the von Hippel-Lindau protein complex [4]. The three chiral centers present in the ligand structure each contribute to the overall three-dimensional molecular architecture required for effective protein-ligand interactions [13].
The (S,R,S)-stereochemistry represents the most active configuration among possible diastereomers for von Hippel-Lindau protein recognition [4] [29]. This stereochemical specificity arises from the precise spatial requirements of the von Hippel-Lindau binding pocket, which exhibits strong preference for this particular arrangement of substituents around the chiral centers [29]. The maintenance of this stereochemical integrity throughout synthetic manipulations ensures retention of biological activity in the final conjugate [13].
Crystallographic studies have demonstrated that the (S,R,S)-configuration enables optimal hydrogen bonding patterns and van der Waals interactions within the von Hippel-Lindau protein binding site [29]. The stereochemical configuration directly influences the binding thermodynamics, with the (S,R,S)-isomer exhibiting significantly enhanced affinity compared to alternative stereoisomers [4].
The triethylene glycol linker architecture provides a flexible, hydrophilic spacer connecting the von Hippel-Lindau ligand to the terminal azide functionality [8] [15]. This polyethylene glycol-based linker consists of three ethylene oxide repeating units, creating a chain length of approximately 12-15 angstroms when fully extended [8]. The triethylene glycol structure imparts several beneficial properties including enhanced aqueous solubility, reduced aggregation tendency, and optimal flexibility for ternary complex formation [15] [8].
The polyethylene glycol linker exhibits conformational flexibility that allows adaptation to various protein-protein orientations during ternary complex assembly [11] [30]. This flexibility is quantified by the Kier flexibility index, which measures the degree of molecular motion available to different structural regions [26]. The triethylene glycol segment contributes significantly to the overall molecular flexibility, enabling the compound to adopt conformations suitable for bridging diverse protein surfaces [11].
The hydrophilic nature of the polyethylene glycol linker reduces the potential for intramolecular hydrophobic collapse, which could otherwise interfere with productive protein binding [15] [17]. Each ethylene oxide unit contributes two oxygen atoms capable of hydrogen bonding with aqueous solvent, enhancing the overall solubility profile of the conjugate [15]. The linker length of three ethylene glycol units has been optimized through structure-activity relationship studies to provide adequate spatial separation between binding domains while maintaining conformational accessibility [11].
Linker Parameter | PEG3 Specification | Impact on Function |
---|---|---|
Repeat Units | 3 ethylene oxide groups | Optimal flexibility-stability balance |
Extended Length | 12-15 Å | Adequate protein-protein spacing |
Hydrogen Bond Acceptors | 6 oxygen atoms | Enhanced aqueous solubility |
Rotatable Bonds | 9-10 bonds | High conformational flexibility |
The terminal azide group (-N3) serves as a highly reactive chemical handle for subsequent conjugation reactions through click chemistry methodologies [7] [16]. The azide functionality exhibits exceptional chemoselectivity, reacting specifically with alkyne groups through copper-catalyzed azide-alkyne cycloaddition reactions under mild conditions [16] [28]. This reactivity profile makes the azide group an ideal choice for bioconjugation applications where selectivity and reaction efficiency are paramount [16].
The azide group maintains chemical stability under typical storage and handling conditions while providing rapid reactivity when exposed to appropriate reaction partners [16] [31]. The linear geometry of the azide functionality (N-N≡N) creates minimal steric hindrance, allowing efficient access to alkyne reaction partners during conjugation procedures [28]. The bond angles and electronic distribution within the azide group contribute to its distinctive reactivity profile, with the terminal nitrogen exhibiting nucleophilic character while the entire group participates in concerted cycloaddition mechanisms [16].
Click chemistry reactions involving the terminal azide proceed with high yield and generate stable triazole linkages that are resistant to hydrolysis and enzymatic degradation [16] [11]. The formation of 1,2,3-triazole rings through azide-alkyne cycloaddition creates robust covalent bonds that maintain structural integrity under physiological conditions [16]. This stability profile is essential for applications requiring long-term molecular integrity in complex biological environments [11].
The physicochemical profile of E3 ligase Ligand-Linker Conjugates 12 reflects its complex molecular architecture and functional requirements [5] [17]. The compound exhibits solubility in dimethyl sulfoxide at concentrations of 50 milligrams per milliliter, corresponding to 77.43 millimolar concentration [5] [7]. This solubility profile enables effective handling and manipulation in common organic solvents used for synthetic chemistry and biological assays [5].
The topological polar surface area of the compound is estimated to exceed 150 square angstroms, significantly above the threshold typically associated with optimal membrane permeability [17] [25]. This elevated polar surface area results from the presence of multiple hydrogen bond donor and acceptor groups distributed throughout the molecular structure [26]. The compound contains approximately 12-14 hydrogen bond acceptors and 3-4 hydrogen bond donors, contributing to its overall hydrophilic character [26] [27].
The molecular flexibility, as measured by rotatable bond count, ranges from 15-18 rotatable bonds, indicating high conformational freedom [26] [27]. This flexibility enables the molecule to adopt various three-dimensional arrangements, potentially forming intramolecular interactions that could influence its solution behavior and biological activity [17]. The compound's physicochemical properties place it well outside the boundaries of traditional drug-like chemical space, consistent with the general characteristics of proteolysis-targeting chimera building blocks [17] [25].
Physicochemical Parameter | Value | Drug-like Reference |
---|---|---|
Molecular Weight | 645.77 Da | <500 Da |
Hydrogen Bond Donors | 3-4 | ≤5 |
Hydrogen Bond Acceptors | 12-14 | ≤10 |
Rotatable Bonds | 15-18 | ≤10 |
Topological Polar Surface Area | ~150-180 Ų | ≤140 Ų |
DMSO Solubility | 50 mg/mL | Variable |
The structure-property relationships of E3 ligase Ligand-Linker Conjugates 12 demonstrate the intricate connections between molecular architecture and functional performance [20] [22]. The stereochemical configuration of the von Hippel-Lindau ligand directly influences binding affinity, with the (S,R,S)-arrangement providing optimal complementarity to the target protein binding site [20] [29]. Deviations from this stereochemical pattern result in measurable decreases in binding affinity and subsequent biological activity [20].
The triethylene glycol linker length represents a compromise between flexibility and structural integrity, with this specific chain length providing adequate spatial separation while maintaining conformational stability of ternary complexes [11] [22]. Shorter linkers may restrict conformational access, while longer chains could introduce excessive flexibility that destabilizes productive protein-protein interactions [11]. The three-unit polyethylene glycol architecture has emerged from systematic structure-activity relationship studies as an optimal balance point [11].
The terminal azide functionality contributes minimal steric bulk while providing maximal reactivity for subsequent conjugation reactions [16] [28]. The linear geometry of the azide group ensures minimal interference with the von Hippel-Lindau binding domain while maintaining accessibility for click chemistry reactions [28]. The electronic properties of the azide group provide orthogonal reactivity that does not interfere with other functional groups present in the molecule [16].
The overall molecular conformation exhibits chameleonic properties, adapting different three-dimensional arrangements depending on the solvent environment [17]. In polar solvents, the molecule adopts extended conformations that maximize solvent interactions, while in nonpolar environments, intramolecular interactions promote more compact arrangements [17]. This conformational adaptability may contribute to the compound's ability to traverse different cellular environments during its functional application [17].
Structural Feature | Property Impact | Optimization Rationale |
---|---|---|
(S,R,S)-Stereochemistry | High VHL binding affinity | Optimal protein complementarity |
PEG3 Linker | Balanced flexibility | Adequate spacing with stability |
Terminal Azide | Click reactivity | Orthogonal conjugation chemistry |
Overall Architecture | Conformational adaptability | Environmental responsiveness |